N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Structural Significance of Triazolo[1,5-a]Pyrimidine Core in Medicinal Chemistry
The triazolo[1,5-a]pyrimidine (TP) scaffold is a bicyclic heteroaromatic system comprising a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. This architecture confers unique electronic properties, including a delocalized 10-π electron system that mimics purine bases while offering enhanced metabolic stability. The TP core’s isoelectronic relationship with adenine and guanine enables it to act as a purine bioisostere, facilitating interactions with enzymes and receptors that recognize nucleotide motifs. For example, TP derivatives have shown inhibitory activity against viral RNA-dependent RNA polymerases by competitively binding to purine recognition sites.
The TP scaffold’s three nitrogen atoms (N1, N3, N4) provide versatile hydrogen-bonding and metal-chelating capabilities. N3 and N4 are particularly nucleophilic, enabling coordination with transition metals such as copper and zinc, which is exploitable in designing metalloenzyme inhibitors. Furthermore, the TP system’s limited aromaticity compared to purines allows for greater structural flexibility, enabling conformational adaptation to diverse binding pockets.
Table 1: Key Pharmacophoric Features of the Triazolo[1,5-a]Pyrimidine Core
Rational Design Principles for Multifunctional Heterocyclic Carboxamide Derivatives
The target compound integrates three design elements:
- Core Modifications: The 5-methyl and 7-thiophen-2-yl substituents enhance hydrophobic interactions with protein binding pockets. Methyl groups at C5 improve metabolic stability by blocking oxidative degradation, while the thiophene ring at C7 introduces sulfur-mediated interactions (e.g., with cysteine residues).
- Carboxamide Functionality: The C6 carboxamide group serves dual roles: (i) acting as a hydrogen-bond donor/acceptor for target engagement, and (ii) improving aqueous solubility through polarity modulation. In anti-influenza TP derivatives, carboxamides at this position disrupted PA-PB1 subunit interactions in viral RNA polymerase.
- Aryl Substituents: The 2-methoxyphenyl (C2) and 3-methoxyphenyl (N-aryl) groups are positioned to participate in edge-to-face π interactions with tyrosine/phenylalanine residues. Methoxy groups further modulate electron density in the TP core, influencing binding affinity and selectivity.
Synthetic Considerations:
The compound is synthesized via a multicomponent approach involving:
- Cyclocondensation of 3-amino-1,2,4-triazole with diketones to form the TP core.
- Sequential Friedel-Crafts acylation and Ullmann coupling to introduce thiophene and methoxyphenyl groups.
- Carboxamide formation via reaction with 2-methoxyaniline using carbonyl diimidazole (CDI) activation.
This modular synthesis allows precise control over substituent placement, enabling structure-activity relationship (SAR) optimization. For instance, replacing the cycloheptathiophene moiety with a simple thiophene (as in this compound) improved synthetic yield from 42% to 68% while maintaining antiviral potency.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-21(24(31)27-18-10-4-5-11-19(18)33-3)22(20-12-7-13-34-20)30-25(26-15)28-23(29-30)16-8-6-9-17(14-16)32-2/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXQGQFKLPMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a triazolopyrimidine core with various substituents that enhance its biological activity. The general synthetic route involves multi-step organic reactions that allow for the modification of functional groups to optimize therapeutic effects. The presence of methoxy and thiophenyl groups is particularly significant as they contribute to the compound's unique chemical properties.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth and proliferation. In vitro studies have shown significant activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HepG-2 (liver cancer) | < 25 | Potent anti-proliferative activity |
| MCF-7 (breast cancer) | < 25 | Significant cytotoxicity observed |
| PC-3 (prostate cancer) | > 25 | Moderate activity |
| HCT-116 (colorectal cancer) | > 25 | Limited efficacy |
These findings suggest that the compound could serve as a lead in the development of new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against several bacterial strains, particularly:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Potent |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
However, it showed limited activity against fungal strains, indicating a selective antimicrobial profile .
The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may interact with specific receptors and enzymes within biological systems, modulating critical pathways involved in cell proliferation and inflammation. This interaction could explain its dual role as both an anticancer and antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : A study utilizing the MTT assay demonstrated that derivatives of triazolopyrimidine compounds exhibit cytotoxicity against human cancer cell lines. The structural variations significantly influenced their anti-proliferative effects .
- Antimicrobial Evaluations : Research focused on thiophene-linked triazoles reported marked antibacterial activity against Gram-positive bacteria, suggesting that modifications to the core structure can enhance efficacy against specific pathogens .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
-
Anticancer Activity :
- Research has indicated that derivatives of triazolo-pyrimidine compounds often display potent anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast and prostate cancers. The presence of specific substituents, such as methoxy groups or thiophene rings, has been linked to enhanced activity against cancer cells .
- A study demonstrated that triazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division, suggesting potential applications in cancer therapy .
- Antimicrobial Properties :
-
Anticonvulsant Effects :
- Some studies have highlighted the anticonvulsant properties of related compounds. For example, certain thiazole-integrated derivatives have demonstrated efficacy in reducing seizure activity in animal models . This suggests that N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may also possess similar effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- The presence of methoxy groups on the phenyl rings enhances the lipophilicity and bioavailability of the compound.
- The thiophene ring contributes to the overall stability and reactivity of the molecule, which is essential for its biological activity .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study on thiazole-linked triazoles revealed that modifications to the thiophene ring could enhance anticancer efficacy significantly compared to standard treatments like 5-fluorouracil .
- Another investigation into related compounds found that specific substitutions led to improved antimicrobial activity against resistant strains of bacteria .
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy groups (-OCH₃) on the phenyl rings undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis (HCl/H₂O, reflux): Converts methoxy groups to hydroxyl (-OH) substituents, yielding 2-(3-hydroxyphenyl)-N-(2-hydroxyphenyl) derivatives .
-
Basic hydrolysis (NaOH/EtOH): Cleaves the carboxamide bond, producing the corresponding carboxylic acid.
Mechanistic pathway :
This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Alkylation and Acylation
The triazolopyrimidine core participates in nucleophilic alkylation at nitrogen atoms:
| Reaction Type | Conditions | Product |
|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halide (R-X), 60°C | Alkylated derivatives at N1 or N4 positions |
| Acylation | AcCl, pyridine, RT | Acetylated products at the pyrimidine NH group |
These reactions enhance solubility or modulate electronic properties for pharmacological studies.
Suzuki-Miyaura Coupling
The thiophen-2-yl moiety enables palladium-catalyzed cross-coupling:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : K₂CO₃, DMF/H₂O, 80°C
-
Substrates : Aryl boronic acids
-
Outcome : Substitution at the thiophene ring’s β-position.
Example :
This method diversifies the compound’s aromatic system for structure-activity relationship (SAR) studies.
Oxidation and Reduction
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Oxidation : MnO₂ in CHCl₃ oxidizes the 4,7-dihydro-pyrimidine ring to a fully aromatic system.
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Reduction : NaBH₄ selectively reduces the triazole ring’s C=N bonds, altering electronic conjugation.
Safety Note : These reactions require inert atmospheres due to sensitive intermediates.
Substitution at the Carboxamide Group
The carboxamide (-CONH-) undergoes hydrolysis or aminolysis:
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₂SO₄, Δ | Carboxylic acid |
| Aminolysis | R-NH₂, DCC | Secondary amides |
Photochemical Reactions
UV irradiation in acetone induces [2+2] cycloaddition at the triazole-pyrimidine junction, forming bridged bicyclic structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo[1,5-a]Pyrimidine Core
Compound 1 : 7-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-5-Methyl-2-(2-Thienyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (CAS 667902-79-6)
- Key Differences :
- Thiophen-2-yl at position 2 (vs. 3-methoxyphenyl in the target compound).
- Carboxamide linked to 4-methoxyphenyl (vs. 2-methoxyphenyl).
- Molecular Formula : C25H23N5O3S (Molar Mass: 473.55 g/mol).
Compound 2 : 7-(2-Methoxyphenyl)-5-Methyl-N-(2-Methylphenyl)-1,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide
- Key Differences: 2-Methylphenyl on the carboxamide (vs. 2-methoxyphenyl). No thiophene substituent.
Compound 3 : 2-Amino-N-(4-Nitrophenyl)-5-Methyl-7-(3,4,5-Trimethoxyphenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (5j)
Analogues with Modified Heterocyclic Cores
Compound 4 : N-(4-Methoxybenzyl)-5-(Thiophen-2-yl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide
- Core Modification : Pyrazolo[1,5-a]pyrimidine (vs. triazolo).
- Key Features :
- Thiophen-2-yl at position 3.
- Trifluoromethyl group enhances metabolic stability.
- Implications : The tetrahydropyrimidine ring increases conformational flexibility, which may improve target engagement .
Compound 5 : Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Core Modification : Thiazolo[3,2-a]pyrimidine.
- Key Features :
- Benzylidene group at position 2.
- Carboxylate ester at position 4.
- Crystallographic Data: Monoclinic crystal system (P21/n), Z = 4, indicating dense packing .
Key Structural and Functional Insights
Role of Thiophene : The thiophen-2-yl group in the target compound enhances π-π stacking and hydrophobic interactions compared to phenyl analogues .
Methoxy Groups : The 2- and 3-methoxyphenyl substituents improve solubility while maintaining aromatic interactions, contrasting with nitro groups (e.g., Compound 3), which increase polarity but may reduce bioavailability .
Carboxamide Variations : Substitutions on the carboxamide (e.g., 2-methoxy vs. 4-methoxy) influence steric effects and hydrogen-bonding capacity, impacting target selectivity .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare triazolo[1,5-a]pyrimidine derivatives like this compound?
Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions using precursors such as substituted pyrimidines or thiazolo-pyrimidines. A common approach includes:
- Cyclocondensation : Refluxing precursors (e.g., thiophene-containing intermediates) with reagents like chloroacetic acid and aldehydes in glacial acetic acid/acetic anhydride mixtures (e.g., 8–10 hours at reflux) .
- Additive Optimization : Use of sodium acetate as a catalyst and additives to enhance reaction efficiency and yield (e.g., 78% yield reported for similar compounds) .
- Recrystallization : Purification via slow evaporation of ethyl acetate-ethanol solutions to obtain single crystals for structural validation .
Basic: How is the structural conformation of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. Key steps include:
- Single-Crystal Growth : Recrystallization from solvent mixtures (e.g., ethyl acetate:ethanol 3:2) to obtain diffraction-quality crystals .
- Conformational Analysis : Measurement of dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) and puckering parameters (e.g., flattened boat conformation in pyrimidine rings) .
- Hydrogen Bonding Networks : Identification of intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing .
Advanced: How can synthetic yields of this compound be optimized using Design of Experiments (DoE) principles?
Answer:
DoE-based optimization involves systematic variation of reaction parameters:
- Critical Factors : Temperature, solvent polarity, catalyst loading (e.g., sodium acetate), and reaction time .
- Response Surface Modeling : Statistical analysis to identify optimal conditions (e.g., maximizing yield while minimizing byproducts). For example, increasing acetic anhydride content may accelerate cyclization but could promote side reactions .
- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (e.g., >75% yield as a target) .
Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Answer:
Discrepancies (e.g., NMR vs. X-ray data) can arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies include:
- Dynamic NMR Analysis : Variable-temperature NMR to detect conformational flexibility (e.g., ring puckering or rotational isomers) .
- DFT Calculations : Computational modeling of equilibrium geometries to compare with crystallographic data .
- Complementary Techniques : Pairing X-ray data with IR spectroscopy (e.g., carbonyl stretching frequencies) to validate functional group orientations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and thiophene protons (δ ~6.5–7.5 ppm), with DEPT-135 confirming methyl and methine carbons .
- IR Spectroscopy : Key peaks include C=O stretches (~1680–1720 cm⁻¹) and N–H bends (~3300 cm⁻¹ for carboxamide) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does the substitution pattern (e.g., thiophene, methoxyphenyl) influence this compound’s bioactivity?
Answer:
- Thiophene Moiety : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and may improve metabolic stability .
- Methoxyphenyl Groups : Modulate lipophilicity (logP) and hydrogen-bonding capacity, impacting membrane permeability and target affinity .
- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., replacing thiophene with phenyl) can isolate pharmacophoric contributions .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases) using crystallographic data .
- MD Simulations : Nanosecond-scale simulations in explicit solvent to assess stability of ligand-target complexes .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding energies, correlating with experimental IC₅₀ values .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis (acetic anhydride is corrosive) .
- Waste Disposal : Segregate halogenated/organic waste per institutional guidelines .
Advanced: How do crystal packing forces influence the stability of this compound?
Answer:
- Intermolecular Interactions : C–H···O hydrogen bonds and van der Waals forces between methoxyphenyl groups stabilize the lattice .
- Thermal Analysis : TGA/DSC to measure decomposition temperatures (e.g., mp >420 K indicates high thermal stability) .
- Polymorphism Screening : Solvent variation during recrystallization to identify stable polymorphs .
Advanced: How can synthetic byproducts be characterized and minimized?
Answer:
- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., incomplete cyclization intermediates) .
- Column Chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) to isolate the target compound .
- Mechanistic Studies : Probe side reactions (e.g., aldol condensation of aldehydes) using isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
